molecular formula C11H16N2O2S2 B2960935 5-(Azepane-1-sulfonyl)pyridine-2-thiol CAS No. 852956-28-6

5-(Azepane-1-sulfonyl)pyridine-2-thiol

Cat. No.: B2960935
CAS No.: 852956-28-6
M. Wt: 272.38
InChI Key: ZYZPMALLHYQJGV-UHFFFAOYSA-N
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Description

5-(Azepane-1-sulfonyl)pyridine-2-thiol is a chemical compound with the molecular formula C11H16N2O2S2 and a molecular weight of 272.39 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a thiol group and an azepane-1-sulfonyl group. It is used in various scientific research applications due to its intriguing chemical properties.

Preparation Methods

The synthesis of 5-(Azepane-1-sulfonyl)pyridine-2-thiol typically involves the reaction of pyridine-2-thiol with azepane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

5-(Azepane-1-sulfonyl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Azepane-1-sulfonyl)pyridine-2-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azepane-1-sulfonyl)pyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar compounds to 5-(Azepane-1-sulfonyl)pyridine-2-thiol include:

    5-(Azepane-1-sulfonyl)pyridine-2-amine: Similar structure but with an amine group instead of a thiol group.

    5-(Azepane-1-sulfonyl)pyridine-2-methanol: Contains a methanol group instead of a thiol group.

    5-(Azepane-1-sulfonyl)pyridine-2-carboxylic acid: Features a carboxylic acid group in place of the thiol group.

The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZPMALLHYQJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332239
Record name 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852956-28-6
Record name 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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